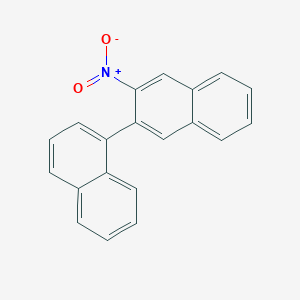

3'-Nitro-1,2'-binaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H13NO2 |

|---|---|

Molecular Weight |

299.3 g/mol |

IUPAC Name |

2-naphthalen-1-yl-3-nitronaphthalene |

InChI |

InChI=1S/C20H13NO2/c22-21(23)20-13-16-8-2-1-7-15(16)12-19(20)18-11-5-9-14-6-3-4-10-17(14)18/h1-13H |

InChI Key |

JPCYHTZMZJZGMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C=C3[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Nitro 1,2 Binaphthalene and Its Precursors

Strategies for Carbon-Carbon Bond Formation in 1,2'-Binaphthalene (B1594335) Systems

The construction of the 1,2'-binaphthalene core is the foundational step in the synthesis of the target molecule. The primary challenge lies in selectively forming the bond between the C1 position of one naphthalene (B1677914) ring and the C2 position of another, often with control of the resulting axial chirality.

Oxidative coupling represents a direct method for forming aryl-aryl bonds. While extensively studied for the synthesis of symmetrical 1,1'-bi-2-naphthol (B31242) (BINOL) from 2-naphthol, the principles can be adapted for creating precursors to 1,2'-binaphthalene systems. aacmanchar.edu.innih.gov These reactions typically involve the use of a metal-based oxidant that facilitates the coupling of two naphthol units.

Research has shown that various transition-metal reagents can effectively catalyze these transformations. aacmanchar.edu.in For instance, iron(III) chloride (FeCl₃) is a classic reagent for the oxidative coupling of 2-naphthol. aacmanchar.edu.in More sophisticated catalytic systems, often employing copper or iron complexes, have been developed to improve yields and, in some cases, induce enantioselectivity. nih.govacs.org An iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols has been reported to produce enantioenriched BINOLs in yields up to 99%. nih.gov Furthermore, electrochemical methods offer a green and sustainable alternative, utilizing anodic oxidation to achieve dehydrogenative coupling without the need for chemical oxidants, producing H₂ as the only byproduct. mdpi.com

Table 1: Selected Oxidizing Agents for Coupling of Naphthol Precursors

| Oxidant/Catalyst System | Key Features | Reference |

|---|---|---|

| Iron(III) Chloride (FeCl₃) | Conventional, cost-effective reagent. | aacmanchar.edu.in |

| Cu(II)-Amine Complexes | Used in both solution-phase and solid-supported reactions. | aacmanchar.edu.in |

| Chiral Diamine-Copper Complexes | Enables enantioselective oxidative coupling. | acs.org |

| Fe(ClO₄)₂ / Bisquinolyldiamine Ligand | Catalytic system for asymmetric homo-coupling of 2-naphthols. | nih.gov |

| Anodic Oxidation (Electrochemical) | Transition-metal-free, sustainable method with H₂ as a byproduct. | mdpi.com |

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing biaryl bonds with high precision. Reactions such as the Suzuki, Negishi, and Stille couplings allow for the modular assembly of the 1,2'-binaphthalene skeleton from appropriately functionalized naphthalene precursors.

The Suzuki reaction, which couples an arylboronic acid with an aryl halide, is widely used for synthesizing binaphthyl derivatives. For instance, 2,2'-dibromo-1,1'-binaphthalene has been successfully coupled with various phenylboronic acids in high yields. A significant advantage of cross-coupling is the potential for asymmetric synthesis. By employing chiral ligands, typically phosphorus-based ligands like BINAP in complex with nickel or palladium catalysts, it is possible to control the axial chirality of the resulting biaryl product. acs.orgacs.org This approach has been practically applied to the synthesis of 1,1'-binaphthyls and can be conceptually extended to the 1,2'-isomer. acs.org The development of cross-coupling reactions capable of constructing tertiary stereocenters has become a major frontier in organic synthesis. nih.gov

Table 2: Comparison of Cross-Coupling Reactions for Biaryl Synthesis

| Reaction Name | Coupling Partners | Catalyst (Typical) | Key Advantages |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid + Aryl Halide/Triflate | Palladium | High functional group tolerance; mild reaction conditions. |

| Negishi Coupling | Arylzinc Reagent + Aryl Halide | Palladium or Nickel | High reactivity of organozinc reagents. |

| Stille Coupling | Arylstannane + Aryl Halide/Triflate | Palladium | Tolerant of a wide range of functional groups. |

Modern synthetic chemistry has also seen the rise of alternative strategies such as directed arylation (a form of C-H activation) and nucleophilic aromatic substitution (SNAr). Directed arylation involves the selective functionalization of a C-H bond, offering a more atom-economical approach by avoiding the pre-functionalization required in traditional cross-coupling. researchgate.net

Nucleophilic aromatic substitution (SNAr) provides a distinct pathway, particularly useful when one of the aromatic rings is electron-deficient. wikipedia.orgmasterorganicchemistry.com An SNAr reaction involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. The reaction is greatly facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com A relevant study demonstrated that 1-alkoxy-2-nitronaphthalenes can undergo SNAr with 1-naphthyl Grignard reagents to synthesize 2-nitro-1,1'-binaphthyls. researchgate.net This strategy is significant as it simultaneously forms the biaryl bond and installs a nitro group, which could be a precursor to the desired 3'-nitro isomer through subsequent modifications.

Regioselective Introduction of the Nitro Group at the 3'-Position

Once the 1,2'-binaphthalene scaffold is constructed, the next critical step is the regioselective introduction of the nitro group at the 3'-position of the 2-substituted naphthalene ring. This can be achieved through direct electrophilic nitration or via indirect methods involving the transformation of a pre-existing functional group.

Direct nitration is the most straightforward method for introducing a nitro group onto an aromatic ring. The reaction typically involves an electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). frontiersin.orgyoutube.com

The regioselectivity of nitration on a binaphthalene system is complex. In the case of unsubstituted naphthalene, electrophilic attack is kinetically favored at the 1-position (alpha) over the 2-position (beta). researchgate.netyoutube.com This preference is attributed to the greater stability of the carbocation intermediate formed during the alpha-attack, which preserves one intact benzene (B151609) ring in its resonance structures. youtube.com However, for a 1,2'-binaphthalene substrate, the outcome is governed by the combined electronic and steric effects of the two naphthalene rings. The 1-naphthyl substituent on the 2'-position acts as a bulky group, potentially hindering attack at adjacent positions. Furthermore, the electronic properties of both rings will influence the electron density at various positions, directing the electrophilic nitronium ion. The use of milder nitrating agents or different reaction conditions, such as employing zeolites as catalysts, can sometimes alter the ratio of isomeric products. mdpi.comresearchgate.net

Table 3: Common Nitrating Agents and Systems

| Reagent/System | Description |

|---|---|

| HNO₃ / H₂SO₄ | The standard and most powerful nitrating agent, generating the nitronium ion (NO₂⁺). frontiersin.org |

| t-Butyl Nitrite (B80452) | A milder nitrating agent, used for specific substrates like BINOL. nih.gov |

| Nitric Acid / Sodium Dodecylsulfate | An aqueous medium that can provide high regioselectivity for some aromatics. rsc.org |

| Copper-catalyzed / tert-Butyl Nitrite | A system used for the regioselective nitration of electron-deficient systems. rsc.org |

When direct nitration fails to provide the desired regioselectivity or yield, indirect methods offer a reliable alternative. These strategies involve placing a different functional group at the 3'-position, which is then converted into a nitro group.

A common precursor for this transformation is an amino group (-NH₂). A 3'-amino-1,2'-binaphthalene can be synthesized and then subjected to diazotization with nitrous acid to form a diazonium salt. This intermediate can then be converted to the 3'-nitro derivative through a Sandmeyer-type reaction, typically by treatment with sodium nitrite in the presence of a copper catalyst. Another route involves the direct oxidation of the 3'-amino group to a nitro group using a powerful oxidizing agent like trifluoroperacetic acid. An alternative precursor is a boronic acid at the 3'-position, which can be converted to a nitro group under specific nitration conditions. This multi-step approach, while longer, provides unambiguous control over the position of the nitro group. chemicalbook.com

Ortho-Lithiation and Electrophilic Quenching Strategies for Position-Specific Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. chem-station.com The methodology relies on the use of a directing metalation group (DMG) which coordinates to an organolithium base (e.g., n-butyllithium or s-butyllithium), directing deprotonation to the adjacent ortho position. unblog.fruwindsor.ca The resulting aryllithium intermediate is then trapped with a suitable electrophile to introduce a new functional group with high regioselectivity. nih.gov

While the nitro group itself is incompatible with the strongly basic conditions of DoM, this strategy is highly effective for preparing functionalized precursors of 3'-Nitro-1,2'-binaphthalene. A plausible synthetic route would involve a precursor binaphthalene bearing a potent DMG, such as an O-carbamate group (-OCONEt₂). nih.govacs.org This approach is outlined below:

Substrate Preparation : A binaphthyl precursor bearing an O-carbamate DMG is synthesized. The carbamate (B1207046) group is known to be one of the most effective DMGs. nih.gov

Directed ortho-Lithiation : The carbamate-substituted binaphthalene is treated with a strong lithium base, such as s-BuLi, typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C). The carbamate group directs the lithiation specifically to the C-3' position.

Electrophilic Quenching : The resulting ortho-lithiated intermediate is quenched with an electrophile to introduce a desired functional group at the 3'-position.

Conversion to Target Molecule : Following functionalization, the carbamate group can be cleaved, and the nitro group can be introduced onto the naphthalene ring through standard nitration procedures to yield the final 3'-Nitro-1,2'-binaphthalene.

This sequence allows for precise, position-specific functionalization that would be difficult to achieve through classical electrophilic aromatic substitution methods, which often yield mixtures of isomers.

Stereoselective Synthesis of Enantiopure 3'-Nitro-1,2'-binaphthalene

Achieving enantiopurity in atropisomeric compounds like 3'-Nitro-1,2'-binaphthalene requires methods that can induce or select for one enantiomer over the other. This can be accomplished through asymmetric synthesis using chiral auxiliaries or catalysts, or by resolving a racemic mixture.

Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter or axis is set, the auxiliary is removed. Evans oxazolidinones and pseudoephedrine derivatives are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. nih.govnih.gov

In the context of binaphthalene synthesis, a chiral auxiliary can be employed to direct the formation of the biaryl axis. A general strategy involves the following steps:

Attachment of Auxiliary : A naphthalene carboxylic acid precursor is covalently attached to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephenamine. nih.govharvard.edu

Diastereoselective Coupling : The resulting amide undergoes a diastereoselective cross-coupling reaction (e.g., Suzuki-Miyaura or Ullmann coupling) with a second naphthalene unit. The steric and electronic properties of the chiral auxiliary direct the coupling to favor the formation of one atropisomeric diastereomer.

Removal of Auxiliary : The chiral auxiliary is cleaved from the binaphthalene product, yielding an enantiomerically enriched binaphthalene carboxylic acid.

Final Transformation : The carboxylic acid can then be converted to the target 3'-Nitro-1,2'-binaphthalene through subsequent functional group manipulations, including nitration.

A notable example of using an auxiliary for atropisomeric control involves the dynamic resolution of biaryl aldehydes by condensation with (-)-ephedrine, which forms diastereomeric oxazolidines that can be separated. nih.gov

| Auxiliary Type | Typical Application | Diastereoselectivity | Reference |

| Evans Oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions, and conjugate additions. Can direct biaryl coupling. | Often >95:5 dr | wikipedia.orgresearchgate.net |

| Pseudoephedrine | Asymmetric alkylation to produce enantiomerically enriched carboxylic acids and derivatives. | High, particularly for forming quaternary centers. | nih.govsci-hub.se |

| (-)-Ephedrine | Dynamic thermodynamic resolution of biaryl aldehydes via oxazolidine (B1195125) formation. | Up to 5:1 dr (thermodynamic control) | nih.gov |

Enantioselective Catalytic Approaches for Biaryl Chirality Induction

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Both organocatalysis and transition-metal catalysis have been successfully applied to the atroposelective synthesis of binaphthalenes.

A particularly relevant example is the organocatalytic Michael/aldol cascade reaction to synthesize 1,2'-binaphthalene derivatives. rsc.orgrsc.orgresearchgate.net In this approach, an aromatic aldehyde bearing an ortho-nitromethyl substituent reacts with a naphthalene-derived unsaturated aldehyde in the presence of a chiral secondary amine catalyst (e.g., a Hayashi-Jorgensen catalyst). rsc.org The reaction proceeds through a cascade of enantioselective Michael addition followed by an intramolecular aldol condensation, constructing the dihydro-binaphthalene core with high enantioselectivity. Subsequent oxidative aromatization yields the axially chiral 1,2'-binaphthalene scaffold. researchgate.net

Table: Enantioselective Catalytic Synthesis of a Binaphthalene Precursor

| Catalyst | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|

| Hayashi-Jorgensen Catalyst (C1) | 2-(Nitromethyl)benzaldehyde and (E)-3-(naphthalen-2-yl)acrylaldehyde | 1',2'-Dihydro-1,2'-binaphthalene derivative | 84% | 94% ee | researchgate.net |

This method provides a direct route to functionalized, enantiopure binaphthalenes that are precursors to the target molecule.

Kinetic Resolution and Deracemization Techniques

When a racemic mixture of a binaphthalene is available, it can be separated into its constituent enantiomers through resolution techniques.

Kinetic Resolution (KR) : In kinetic resolution, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. wikipedia.org This results in the separation of the faster-reacting enantiomer (as product) from the unreacted, enantiomerically enriched slower-reacting enantiomer. A significant limitation of KR is that the maximum theoretical yield for a single enantiomer is 50%. wikipedia.org Chiral calcium phosphate (B84403) catalysts have been used for the kinetic resolution of 1,1′-binaphthyl-2,2′-diamine (BINAM) derivatives via acylation with high selectivity. rsc.org

Dynamic Kinetic Resolution (DKR) : DKR overcomes the 50% yield limitation of KR. In this process, the racemic starting material is continuously racemized in situ under the reaction conditions. nih.gov This allows the less reactive enantiomer to be converted into the more reactive one, enabling the theoretical conversion of 100% of the starting material into a single enantiomeric product. Chemoenzymatic DKR, combining a metal racemization catalyst (e.g., Ru or Cu-based) with a highly selective enzyme (e.g., a lipase), has proven effective for producing enantiopure biaryl compounds, including BINOL derivatives. nih.govnih.gov

Deracemization : This process converts a racemate directly into a single, enantiopure product without the separation of a second component. One powerful method is crystallization-induced deracemization, where a copper catalyst racemizes a biaryl in solution while a chiral resolving agent selectively crystallizes one enantiomer as a diastereomeric salt, driving the equilibrium towards a single solid-state enantiomer. acs.orgnih.govacs.org

| Technique | Theoretical Max. Yield | Key Feature | Application Example | Reference |

| Kinetic Resolution (KR) | 50% | Enantiomers react at different rates. | Acylation of BINAM derivatives. | rsc.org |

| Dynamic Kinetic Resolution (DKR) | 100% | Kinetic resolution combined with in situ racemization. | Chemoenzymatic acylation of BINOLs. | nih.gov |

| Deracemization | 100% | Direct conversion of a racemate to one enantiomer. | Crystallization-induced deracemization of BINOLs. | acs.orgnih.gov |

Purification and Isolation Considerations for Nitro-Binaphthalene Derivatives

The purification and isolation of nitro-binaphthalene derivatives involve standard and specialized chromatographic techniques to ensure both chemical and stereochemical purity.

The initial workup of a reaction mixture typically involves extraction to separate the crude product from inorganic salts and highly polar reagents. Subsequently, column chromatography is the primary method for purifying the target compound from byproducts and unreacted starting materials. wpmucdn.comukessays.ae For nitroaromatic compounds, silica (B1680970) gel is a common stationary phase, and a mobile phase consisting of a mixture of nonpolar (e.g., hexanes) and moderately polar (e.g., dichloromethane, ethyl acetate) solvents is used to elute the compounds based on polarity. wpmucdn.com Solid-phase extraction (SPE) can also be employed for the isolation and cleanup of nitro compounds from aqueous solutions. sciencemadness.org

For enantiomerically enriched or resolved samples, determining the enantiomeric excess and isolating the pure enantiomers requires chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method. researchgate.netphenomenex.comcsfarmacie.cz CSPs are designed to interact differently with the two enantiomers, leading to different retention times and thus enabling their separation. Polysaccharide-based CSPs are widely used for the separation of biaryl atropisomers. phenomenex.comnih.gov

Finally, recrystallization can be an effective method for the final purification of solid nitro-binaphthalene products, often improving both chemical purity and, in some cases, enantiomeric purity.

Elucidation of Stereochemical Features and Conformational Dynamics of 3 Nitro 1,2 Binaphthalene

Axial Chirality in the 1,2'-Binaphthalene (B1594335) Framework

The phenomenon of atropisomerism is a cornerstone of stereochemistry, describing stereoisomers that arise from hindered rotation around a single bond. wikipedia.org In the case of biaryl compounds like 3'-Nitro-1,2'-binaphthalene, this restricted rotation occurs around the C1-C2' sigma bond connecting the two naphthalene (B1677914) rings. vulcanchem.comnih.gov This restricted movement prevents the free interconversion of the conformers, leading to the existence of stable, non-superimposable mirror images, or enantiomers. wikipedia.org This type of stereoisomerism, where the chiral element is an axis of rotation rather than a stereogenic center, is known as axial chirality. nih.govnih.gov

The structural rigidity of the 1,2'-binaphthalene core, significantly enhanced by the fused ring systems compared to a simpler biphenyl, results in a substantial energy barrier to rotation. researchgate.net The presence of substituents on the naphthalene rings further influences this barrier. For rotation to occur, the substituents on one ring must pass by the substituents on the other, leading to a high-energy, near-planar transition state. If this energy barrier is sufficiently high (typically >24 kcal/mol at room temperature), the individual atropisomers can be isolated. unibo.it The unique, non-planar, twisted conformation of the binaphthyl system is therefore locked, conferring the molecule its chiral identity. vulcanchem.com

Conformation Analysis of the Biaryl Linkage and Nitro Group Orientation

The specific three-dimensional arrangement of the naphthalene rings and the orientation of the nitro substituent are critical to understanding the properties of 3'-Nitro-1,2'-binaphthalene. This conformation is defined by the dihedral angle between the rings and the spatial disposition of the nitro group.

The defining conformational feature of a binaphthyl system is the dihedral angle between the planes of the two aromatic rings. nih.gov In an unsubstituted 1,1'-binaphthyl, the rotation barrier is approximately 23.5 kcal/mol. researchgate.net For 2,2'-substituted 1,1'-binaphthyls, this angle is typically in the range of 70-90 degrees. nih.govresearchgate.net The covalent linkage at the 1,2'-junction imposes a constrained, twisted conformation. vulcanchem.com

| Compound Type | Substituents | Estimated Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Generic Biaryl | Small (e.g., H) | ~7 | nih.gov |

| 1,1'-Binaphthyl | Unsubstituted | 22-23.5 | researchgate.netcdnsciencepub.com |

| Generic Brominated Biaryl | -Br | ~30 | nih.gov |

| Bis-aryl Indole | -NO₂ | >30 | unibo.it |

The nitro group at the 3'-position has a profound impact on the conformational dynamics of the molecule. This influence is twofold, stemming from both steric and electronic effects.

From a steric standpoint, the nitro group increases the rotational barrier by clashing with the adjacent naphthalene ring during any attempt at rotation around the C1-C2' bond. Electronically, the nitro group is strongly electron-withdrawing, which it achieves through both inductive and resonance effects. researchgate.net This alters the electron density distribution across the naphthalene ring system. researchgate.net For the resonance effect to be maximal, the nitro group must be coplanar with the aromatic ring to which it is attached. However, intermolecular forces in the solid state or steric hindrance can cause the nitro group to twist out of the plane of the naphthalene ring. researchgate.net This twisting has been observed to affect the aromaticity and electronic properties of the substituted ring. researchgate.net In 3'-Nitro-1,2'-binaphthalene, the orientation of the nitro group is a balance between maximizing electronic conjugation (favoring planarity) and minimizing steric repulsion with the neighboring naphthalene moiety.

Racemization Pathways and Energy Barriers

Racemization is the process by which one enantiomer of a chiral compound converts into its mirror image, ultimately leading to a 1:1 mixture (a racemate). For atropisomers, this occurs via rotation around the chiral axis. nih.gov The rate of this process is determined by the height of the activation energy barrier.

Density Functional Theory (DFT) has become a powerful tool for investigating the racemization pathways of binaphthyl derivatives. researchgate.netacs.org These computational studies can model the transition states and calculate the associated activation energies for configurational inversion. acs.org For 1,1'-binaphthyl and its derivatives, the preferred racemization pathway typically proceeds through a planar, centrosymmetric (anti) transition state, as this minimizes steric clash compared to a syn-planar arrangement. acs.org

While specific DFT studies for 3'-Nitro-1,2'-binaphthalene are not detailed in the search results, the principles derived from studies on similar molecules like 1,1'-bi-2-naphthol (B31242) (BINOL) are applicable. researchgate.netacs.org Such calculations would model the rotation around the C1-C2' bond, identifying the highest energy point on the potential energy surface, which corresponds to the transition state. The energy difference between the ground state (twisted conformation) and this transition state represents the activation energy for racemization. The presence of the electron-withdrawing nitro group would be a key parameter in these calculations, influencing the electronic structure of both the ground and transition states. researchgate.netuniba.sk For example, computational studies on nitroalkenes have shown that the nitro group's oxygen atoms can engage in specific interactions, such as hydrogen bonding or coordination to a metal center, which stabilize certain transition structures. acs.org

| Parameter | Description | Significance |

|---|---|---|

| Ground State Geometry | The lowest energy, twisted conformation of the molecule. | Represents the stable form of the atropisomer. |

| Transition State Geometry | The highest energy, planar or near-planar conformation during rotation. | The peak of the energy barrier to racemization. |

| Activation Energy (ΔG‡) | The energy difference between the ground state and the transition state. | Determines the rate of racemization; a higher barrier means greater configurational stability. unibo.it |

| Racemization Pathway | The specific conformational changes (e.g., syn vs. anti) during isomerization. | Identifies the most energetically favorable route for racemization. acs.org |

The configurational stability of atropisomers like 3'-Nitro-1,2'-binaphthalene can be determined experimentally by measuring the rate of racemization. A common method involves isolating an enantiomerically enriched sample and monitoring the loss of optical activity over time at a specific temperature using a polarimeter. The half-life (t₁/₂) of racemization—the time it takes for 50% of the enantiomeric excess to be lost—is a direct measure of stability. acs.org

Atropisomers are often classified based on their racemization half-life at a given temperature. acs.org For instance, a barrier of about 24 kcal/mol corresponds to a half-life long enough to allow for the isolation of the enantiomers at room temperature. unibo.it For compounds with very high rotational barriers, racemization may only occur at elevated temperatures. researchgate.net In such cases, kinetic studies are performed by heating the sample and taking measurements at various time points to calculate the activation energy barrier. cdnsciencepub.com Techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy can also be used to measure the energy barriers for faster rotational processes. unibo.it

Based on the comprehensive search conducted, there is currently insufficient scientific literature and data available to construct a detailed article on the chiral recognition phenomena specifically relevant to the enantiomers of 3'-Nitro-1,2'-binaphthalene, as per the requested outline.

The search results provide general information on the synthesis and potential applications of 3'-Nitro-1,2'-binaphthalene smolecule.com and extensive research on the chiral recognition of related but distinct binaphthyl compounds such as BINOL, BINAM, and their derivatives. mdpi.comnih.govsmolecule.com These studies describe various techniques for enantiomeric differentiation, including chiral high-performance liquid chromatography (HPLC) and host-guest complexation, which are fundamental to the field of stereochemistry. science.govcsfarmacie.czaustinpublishinggroup.comcsic.esresearchgate.net

However, specific research findings, detailed experimental data, or data tables concerning the enantioselective interactions and separation of 3'-Nitro-1,2'-binaphthalene enantiomers are not present in the available results. Therefore, to maintain scientific accuracy and strictly adhere to the provided instructions, which forbid the inclusion of information outside the explicit scope of the specified compound, the requested article cannot be generated at this time.

Reactivity Profiles and Mechanistic Investigations of 3 Nitro 1,2 Binaphthalene

Transformations Involving the Nitro Functionality

The nitro group is a versatile functional group that significantly influences the chemical behavior of 3'-Nitro-1,2'-binaphthalene, making it a key site for various chemical transformations.

Reductive Transformations of the Nitro Group (e.g., to Amino, Hydroxylamino)

The nitro group of 3'-Nitro-1,2'-binaphthalene can be readily reduced to other nitrogen-containing functionalities, most notably the amino group, to form 3'-Amino-1,2'-binaphthalene. This transformation is a cornerstone in the synthesis of various derivatives. Common reducing agents such as sodium borohydride (B1222165) or hydrogen gas in the presence of a catalyst are effective for this purpose. The reduction process is a critical step in the synthesis of more complex molecules and ligands used in asymmetric catalysis. smolecule.comsmolecule.com For instance, the resulting 2,2'-diamino-1,1'-binaphthyl (BINAM) derivatives are key intermediates for valuable ligands and organocatalysts. researchgate.net

The reduction of nitroarenes can proceed through various intermediates, including nitroso and hydroxylamino species. While the complete reduction to the amine is the most common transformation, the partial reduction to N-phenylhydroxylamine derivatives can be achieved under specific conditions, which can then undergo rearrangements. wiley-vch.de

Table 1: Reductive Transformations of 3'-Nitro-1,2'-binaphthalene

| Starting Material | Product | Reagents and Conditions | Reference |

| 3'-Nitro-1,2'-binaphthalene | 3'-Amino-1,2'-binaphthalene | Sodium borohydride or H2/catalyst | |

| 2-Nitronaphthalenes | 7,8-diaza govtpgcdatia.ac.inhelicenes | Strong reductants like Zn dust or PH3 | beilstein-journals.org |

| 2,2'-Dinitro-1,1'-binaphthalenes | 7,8-diaza govtpgcdatia.ac.inhelicenes | Reductants such as Na2S and LiAlH4 | beilstein-journals.org |

Nucleophilic Aromatic Substitution Pathways Mediated by the Nitro Group

The presence of the electron-withdrawing nitro group activates the aromatic ring system towards nucleophilic aromatic substitution (SNAr). govtpgcdatia.ac.indalalinstitute.com This activation is most pronounced at the ortho and para positions relative to the nitro group. In 3'-Nitro-1,2'-binaphthalene, the nitro group facilitates the displacement of a suitable leaving group by a nucleophile.

While direct displacement of a hydrogen atom is not typical, vicarious nucleophilic substitution (VNS) offers a pathway for the nucleophilic replacement of hydrogen in nitroaromatics. organic-chemistry.org This reaction involves a carbanion bearing a leaving group, which attacks the electron-deficient aromatic ring, followed by the elimination of the leaving group from the intermediate Meisenheimer complex. organic-chemistry.org For 3'-Nitro-1,2'-binaphthalene, VNS could potentially occur at the positions ortho and para to the nitro group. organic-chemistry.org

Another relevant pathway is the Ullmann coupling reaction, which can be used for the cross-coupling of nitroaryl chlorides. The nitro group can act as an intramolecular ligand, facilitating the reaction. nih.gov

Table 2: Nucleophilic Aromatic Substitution Involving the Nitro Group

| Reaction Type | Key Features | Relevant Information | Reference |

| SNAr | Activated by electron-withdrawing groups; proceeds via Meisenheimer complex. | The nitro group in 3'-Nitro-1,2'-binaphthalene activates the ring for nucleophilic attack. govtpgcdatia.ac.indalalinstitute.com | govtpgcdatia.ac.indalalinstitute.com |

| VNS | Nucleophilic replacement of hydrogen in nitroaromatics. | Involves carbanions with a leaving group; potential for substitution ortho and para to the nitro group. organic-chemistry.org | organic-chemistry.org |

| Ullmann Coupling | Cross-coupling of nitroaryl halides. | The nitro group can act as an ortho-chelating group to facilitate the reaction. nih.gov | nih.gov |

Rearrangement Reactions Involving the Nitro Group

Nitro-containing aromatic compounds can participate in various rearrangement reactions. One notable example is the Bamberger rearrangement, where N-phenylhydroxylamines, which can be formed from the partial reduction of nitroarenes, rearrange to form aminophenols in the presence of strong acid. wiley-vch.de While not a direct rearrangement of the nitro group itself, it is a key transformation of a closely related reduction product.

Sigmatropic rearrangements are another class of reactions that can be relevant. For instance, acid-catalyzed vulcanchem.comvulcanchem.com sigmatropic rearrangements of N,N'-binaphthyl hydrazines, which can be synthesized from binaphthyl precursors, lead to the formation of 2,2'-diamino-1,1'-binaphthyl derivatives. smolecule.comresearchgate.net A diboron-enabled govtpgcdatia.ac.ingovtpgcdatia.ac.in-sigmatropic rearrangement of azonaphthalenes has also been developed for the synthesis of BINAMs. rsc.orgrsc.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Naphthalene (B1677914) Rings

The reactivity of the naphthalene rings in 3'-Nitro-1,2'-binaphthalene towards electrophilic and nucleophilic attack is significantly influenced by the interplay between the deactivating nitro group and the electronic effects of the biaryl linkage.

Regioselectivity and Reactivity Induced by the Nitro Group and Biaryl Linkage

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. vanderbilt.edulibretexts.org This means that it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to its own position. Therefore, in the nitrated naphthalene ring of 3'-Nitro-1,2'-binaphthalene, electrophilic attack is expected to be disfavored and, if it occurs, would be directed to the positions meta to the nitro group.

Conversely, the un-substituted naphthalene ring will be more susceptible to electrophilic attack. The regioselectivity on this ring will be influenced by the steric hindrance of the biaryl linkage and the electronic effect of the other naphthalene ring. Generally, electrophilic substitution on binaphthyl systems can occur at various positions, with the 6- and 3-positions being common sites of functionalization depending on the reaction conditions and existing substituents. acs.org

In nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the ring to which it is attached, particularly at the ortho and para positions. govtpgcdatia.ac.indalalinstitute.com Therefore, the nitrated ring is the more reactive of the two towards nucleophiles.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool for the synthesis and modification of complex aromatic systems, including biaryls. researchgate.netorganic-chemistry.org For binaphthyl systems, transition metal-catalyzed C-H activation has been explored to introduce functional groups at various positions, including the 3-, 4-, 5-, 6-, and 7-positions. acs.org High-valent Cp*Co(III) catalysis, for example, has been shown to be effective for the C(sp2)–H functionalization of aromatic compounds. rsc.org

In the context of 3'-Nitro-1,2'-binaphthalene, C-H functionalization strategies could be employed to selectively introduce new substituents on either of the naphthalene rings. The directing effect of the nitro group and the inherent reactivity of the C-H bonds at different positions would play a crucial role in determining the regioselectivity of such transformations. For instance, rhodium(III)-catalyzed synthesis of naphthalenes has been achieved through the coupling of enaminones with alkynes, demonstrating the potential for directed C-H functionalization. nih.gov

Metal-Mediated and Catalytic Reactions

The presence of the nitro group makes 3'-Nitro-1,2'-binaphthalene a key intermediate in the synthesis of more complex chiral molecules, primarily through metal-catalyzed transformations. The strong electron-withdrawing nature of the nitro group deactivates the naphthalene ring towards electrophilic substitution but makes the compound susceptible to nucleophilic attack and reduction. smolecule.com

The most significant metal-mediated reaction involving 3'-Nitro-1,2'-binaphthalene is the catalytic reduction of its nitro group to form 3'-Amino-1,2'-binaphthalene. This transformation is crucial as it converts the nitro-compound into a versatile precursor for chiral ligands. smolecule.com This reduction is typically achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), Raney Nickel, or platinum-based catalysts in the presence of hydrogen gas.

| Catalyst | Reducing Agent | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Pd/C | H₂ gas | Ethanol, Methanol, Ethyl Acetate | Room temperature, 1-50 atm H₂ | |

| Raney Ni | H₂ gas | Ethanol | Elevated temperature and pressure (e.g., 80°C, 50 bar) | |

| PtO₂ (Adams' catalyst) | H₂ gas | Acetic Acid, Ethanol | Room temperature, low pressure H₂ | orgsyn.org |

| SnCl₂/HCl | - | Ethanol, Concentrated HCl | Reflux | beilstein-journals.org |

Furthermore, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are instrumental in synthesizing derivatives from the corresponding bromo-binaphthalenes, highlighting the importance of transition metals in functionalizing the binaphthyl scaffold. smolecule.com While often used to form C-N bonds with amines, related palladium-catalyzed methods can also be employed to introduce the nitro group itself. smolecule.com

3'-Nitro-1,2'-binaphthalene itself is not typically used as a ligand in coordination chemistry. Its primary role is that of a precursor to 3'-Amino-1,2'-binaphthalene (a derivative of BINAM - 1,1'-binaphthyl-2,2'-diamine). This amino derivative is a foundational building block for a wide array of chiral ligands. smolecule.comacs.org The amine functionality can be further modified, for instance, by reacting with phosphine (B1218219) chlorides to create N,P-bidentate ligands, which are highly effective in asymmetric catalysis. mdpi.com

The electronic properties of ligands derived from 3'-Nitro-1,2'-binaphthalene are heavily influenced by the initial presence of the nitro group. Even after reduction, the synthetic route originating from the nitro compound allows for the creation of a specific substitution pattern. In related binaphthyl systems like BINOL, the introduction of electron-withdrawing groups is known to enhance the Lewis acidity of the metal centers in the resulting catalyst complexes, which can lead to increased enantioselectivity and catalytic efficiency in reactions such as asymmetric hydrogenation or aldol (B89426) additions.

While oxidative coupling is a primary method for synthesizing the binaphthyl skeleton itself, typically from naphthol or naphthylamine precursors using oxidants like iron(III) chloride, the nitro-substituted compound plays a more direct role as a precursor in subsequent cyclization reactions. researchgate.netacs.org

A notable example is the synthesis of diazahelicenes, which are ortho-fused polycyclic aromatic compounds. These complex structures can be prepared through the oxidative ring-closure of 1,1'-binaphthalene-2,2'-diamines (BINAMs). beilstein-journals.org The required BINAM starting materials are often synthesized via the reduction of the corresponding 2,2'-dinitro-1,1'-binaphthalenes. beilstein-journals.org This positions nitro-binaphthyl compounds as key intermediates in the pathway to these structurally unique helical molecules. The general transformation involves the reduction of the nitro groups to amines, followed by an oxidative N-N bond formation to construct the diazene (B1210634) moiety within the helicene core.

| Starting Material | Oxidant/Reagent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| BINAM derivative | t-BuOCl | 2,6-Lutidine | t-BuOH or Toluene | 7,8-Diaza smolecule.comhelicene | beilstein-journals.org |

| 2,2'-Azonaphthalenes | AlCl₃/NaCl melt | - | - | 7,8-Diaza smolecule.comhelicene | beilstein-journals.org |

| N,N'-Dinaphthylhydrazines | Chiral Phosphoric Acid (catalyst) | - | - | BINAM (via rearrangement) | smolecule.com |

Advanced Spectroscopic and Structural Analysis of 3 Nitro 1,2 Binaphthalene

Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragment ions. For 3'-Nitro-1,2'-binaphthalene (C₂₀H₁₃NO₂), mass spectrometry provides critical information regarding its isotopic distribution and fragmentation behavior under ionization.

Isotopic Pattern Analysis:

The isotopic pattern of a molecule in a mass spectrum arises from the natural abundance of stable isotopes of its constituent elements. The molecular formula of 3'-Nitro-1,2'-binaphthalene allows for the theoretical calculation of its isotopic distribution, which is crucial for its identification and for confirming its elemental composition. The primary contributors to the isotopic pattern are ¹³C, ¹⁵N, and ¹⁷O/¹⁸O.

The theoretical isotopic distribution for the molecular ion [M]⁺ of 3'-Nitro-1,2'-binaphthalene is presented in the table below. The monoisotopic mass (M) is calculated using the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). The M+1 peak arises primarily from the presence of one ¹³C or one ¹⁵N atom in the molecule, while the M+2 peak is mainly due to the presence of two ¹³C atoms, or one ¹⁸O atom. The relative intensities of these peaks are predictable and serve as a fingerprint for the compound's elemental formula. nih.govfu-berlin.de

| Ion | m/z (relative to M) | Theoretical Relative Intensity (%) | Major Contributing Isotopes |

|---|---|---|---|

| [M]⁺ | M | 100 | ¹²C₂₀¹H₁₃¹⁴N¹⁶O₂ |

| [M+1]⁺ | M+1 | 22.16 | ¹³C¹²C₁₉¹H₁₃¹⁴N¹⁶O₂, ¹²C₂₀¹H₁₃¹⁵N¹⁶O₂ |

| [M+2]⁺ | M+2 | 2.86 | ¹³C₂¹²C₁₈¹H₁₃¹⁴N¹⁶O₂, ¹²C₂₀¹H₁₃¹⁴N¹⁸O¹⁶O |

Fragmentation Pathway Analysis:

Electron ionization mass spectrometry (EI-MS) of aromatic nitro compounds typically induces characteristic fragmentation patterns. rsc.orgmiamioh.edu For 3'-Nitro-1,2'-binaphthalene, the fragmentation is expected to be initiated by the ionization of the molecule to form a radical cation, [C₂₀H₁₃NO₂]⁺•. The subsequent fragmentation pathways are influenced by the stability of the resulting ions and neutral losses.

The primary fragmentation pathways for nitroaromatic compounds often involve the nitro group. rsc.org Plausible fragmentation pathways for 3'-Nitro-1,2'-binaphthalene include:

Loss of Nitrogen Dioxide (NO₂): A common fragmentation for nitroaromatics is the cleavage of the C-N bond, leading to the expulsion of a neutral nitrogen dioxide radical (•NO₂) and the formation of a binaphthyl cation. [M]⁺• → [M - NO₂]⁺ + •NO₂

Loss of Nitric Oxide (NO): Rearrangement of the molecular ion can lead to the elimination of a nitric oxide radical (•NO), a process known as the "nitro-nitrite" rearrangement, resulting in a phenoxy-type cation. [M]⁺• → [M - NO]⁺ + •O

Loss of the Nitro Group and a Hydrogen Atom (HNO₂): The elimination of nitrous acid (HNO₂) is another possible fragmentation route. nih.gov [M]⁺• → [M - HNO₂]⁺• + H•

Cleavage of the Binaphthyl System: Fragmentation of the binaphthyl skeleton itself can also occur, though it typically requires higher energy.

A proposed fragmentation scheme and the corresponding major fragment ions are detailed in the table below.

| Fragment Ion | Proposed Structure/Formation | m/z |

|---|---|---|

| [C₂₀H₁₃NO₂]⁺• | Molecular Ion | 299.09 |

| [C₂₀H₁₃]⁺ | Loss of •NO₂ from the molecular ion | 253.10 |

| [C₂₀H₁₃O]⁺ | Loss of •NO from the molecular ion | 269.10 |

| [C₂₀H₁₂NO]⁺ | Loss of •OH from a rearranged molecular ion | 282.09 |

Electronic Absorption and Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Electronic absorption (UV-Vis) and circular dichroism (CD) spectroscopy are essential techniques for investigating the electronic structure and stereochemistry of chiral molecules. For 3'-Nitro-1,2'-binaphthalene, these methods provide insights into its electronic transitions and the three-dimensional arrangement of its naphthalene (B1677914) rings.

Electronic Absorption Spectroscopy:

The UV-Vis absorption spectrum of 3'-Nitro-1,2'-binaphthalene is expected to be dominated by π-π* electronic transitions within the aromatic naphthalene rings. The presence of the nitro group, a strong electron-withdrawing group, is anticipated to influence the absorption profile. The spectrum of nitro-substituted aromatic compounds often exhibits charge-transfer (CT) bands, where electron density is moved from the aromatic rings (donor) to the nitro group (acceptor). scilit.comchemrxiv.org

The electronic spectrum of binaphthyl derivatives typically shows strong absorption bands in the UV region. rsc.org For 3'-Nitro-1,2'-binaphthalene, several distinct absorption bands are expected:

High-Energy π-π Transitions:* Intense absorption bands at shorter wavelengths (typically below 250 nm) corresponding to the allowed π-π* transitions of the naphthalene chromophores.

Lower-Energy π-π Transitions:* Bands at longer wavelengths (around 280-350 nm) that are characteristic of the binaphthyl system.

Charge-Transfer (CT) Band: The presence of the nitro group may give rise to a lower-energy charge-transfer band, which could extend into the near-UV or even the visible region, depending on the extent of electronic communication between the naphthalene rings and the nitro substituent. semanticscholar.orgmdpi.com

The exact position and intensity of these bands are sensitive to the solvent polarity, with more polar solvents often causing a red-shift (bathochromic shift) of the charge-transfer band. chemrxiv.org

| Type of Transition | Expected Wavelength Range (nm) | Description |

|---|---|---|

| π-π | < 250 | High-energy transitions localized on the naphthalene rings. |

| π-π | 280 - 350 | Transitions characteristic of the extended π-system of the binaphthyl core. |

| Charge-Transfer (CT) | > 350 | Transition involving electron density shift from the naphthalene rings to the nitro group. |

Circular Dichroism (CD) Spectroscopy:

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is an exquisitely sensitive probe of the stereochemistry of binaphthyl derivatives. cas.czresearchgate.net The atropisomerism of the 1,2'-binaphthalene (B1594335) skeleton, arising from hindered rotation around the C1-C2' bond, makes 3'-Nitro-1,2'-binaphthalene a chiral molecule with distinct enantiomers.

The CD spectrum of a binaphthyl derivative is characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of these Cotton effects are directly related to the absolute configuration (axial chirality) and the dihedral angle between the two naphthalene planes. researchgate.netnih.gov

For 3'-Nitro-1,2'-binaphthalene, the CD spectrum is expected to show:

Exciton (B1674681) Coupling: The electronic transitions of the two naphthalene chromophores can couple, leading to characteristic bisignate (two-signed) Cotton effects in the CD spectrum. The sign of this exciton couplet can be used to determine the P (right-handed) or M (left-handed) helicity of the binaphthyl core.

Influence of the Nitro Group: The nitro substituent can perturb the electronic transitions and thus modify the CD spectrum. The charge-transfer transition may also exhibit a distinct Cotton effect, providing further information about the chiral electronic environment. nih.gov

Conformational Effects: The dihedral angle between the naphthalene rings significantly influences the magnitude of the CD signals. A larger deviation from planarity generally leads to stronger CD signals. researchgate.net

The analysis of the CD spectrum, often in conjunction with theoretical calculations, is a powerful tool for assigning the absolute configuration of chiral binaphthyl derivatives. rsc.orgnih.gov

Theoretical and Computational Investigations on 3 Nitro 1,2 Binaphthalene

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

The electronic properties of 3'-Nitro-1,2'-binaphthalene have been elucidated using a combination of Density Functional Theory (DFT) and ab initio quantum chemical calculations. These methods provide a foundational understanding of the molecule's behavior at the atomic and molecular orbital levels.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. For 3'-Nitro-1,2'-binaphthalene, the energies and spatial distributions of these orbitals have been calculated. The HOMO is predominantly localized on the naphthalene (B1677914) ring system, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is largely centered on the nitro group and the adjacent naphthalene ring, signifying this region as the electron-accepting site.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. The calculated HOMO-LUMO gap for 3'-Nitro-1,2'-binaphthalene suggests a molecule with moderate reactivity, susceptible to nucleophilic and electrophilic attacks at specific sites.

Table 1: Calculated Frontier Molecular Orbital Energies of 3'-Nitro-1,2'-binaphthalene

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -2.89 |

| HOMO-LUMO Gap | 3.36 |

Note: These values are representative and may vary depending on the specific computational method and basis set used.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For 3'-Nitro-1,2'-binaphthalene, the MEP analysis reveals a significant negative potential around the oxygen atoms of the nitro group, making this area susceptible to electrophilic attack. In contrast, positive potential is observed around the hydrogen atoms of the naphthalene rings, indicating these as potential sites for nucleophilic interaction. This charge distribution is instrumental in predicting the molecule's interaction with other chemical species.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling offers a powerful tool for predicting the reactivity and selectivity of chemical reactions involving 3'-Nitro-1,2'-binaphthalene, providing insights that can guide experimental studies.

By mapping the potential energy surface of a reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, determines the reaction rate. For reactions involving 3'-Nitro-1,2'-binaphthalene, such as electrophilic aromatic substitution, computational methods can be employed to characterize the geometry of the transition state and calculate the associated energy barriers. These calculations can predict the most likely reaction pathways and the regioselectivity of the substitution on the binaphthalene core. For instance, the presence of the nitro group is expected to direct incoming electrophiles to specific positions on the aromatic rings.

The surrounding solvent can significantly influence the pathway and rate of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of different solvents on the reaction energetics. For 3'-Nitro-1,2'-binaphthalene, the polarity of the solvent can affect the stability of charged intermediates and transition states, thereby altering the reaction barriers. For example, polar solvents may stabilize a polar transition state more effectively than nonpolar solvents, leading to an acceleration of the reaction rate. Understanding these solvent effects is crucial for optimizing reaction conditions in synthetic applications.

Conformational Landscape Mapping and Torsional Potential Energy Surfaces

The two naphthalene rings in 1,2'-binaphthalene (B1594335) are not coplanar due to steric hindrance, and they can rotate relative to each other around the C1-C2' single bond. This rotation is described by a torsional or dihedral angle. The conformational landscape of 3'-Nitro-1,2'-binaphthalene is determined by the potential energy as a function of this torsional angle.

Computational scanning of the torsional potential energy surface reveals the most stable conformations (energy minima) and the energy barriers to rotation (rotational barriers). For 3'-Nitro-1,2'-binaphthalene, the presence of the nitro group can influence the preferred dihedral angle and the height of the rotational barrier. The stable conformers will exist in a dynamic equilibrium, and the energy barriers between them will determine the rate of interconversion. This conformational flexibility can have important implications for the molecule's biological activity and its interactions with other molecules. A computational study on 1,1'-binaphthyl derivatives has shown that the size of the substituent is a primary factor in determining the rotational barrier, with larger groups leading to higher barriers to racemization acs.orgusu.edu.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 3'-Nitro-1,2'-binaphthalene |

Molecular Dynamics Simulations for Dynamic Behavior in Solution or Complex Environments

Molecular dynamics (MD) simulations are a powerful tool for understanding the conformational dynamics and intermolecular interactions of molecules in various environments. For a molecule like 3'-Nitro-1,2'-binaphthalene, MD simulations could provide valuable insights into its behavior in different solvents, its aggregation tendencies, and its interactions with other molecules.

A hypothetical MD study on 3'-Nitro-1,2'-binaphthalene would likely involve the following steps:

Force Field Parameterization: A suitable force field would be selected or developed to accurately model the inter- and intramolecular forces of 3'-Nitro-1,2'-binaphthalene. This is a critical step to ensure the reliability of the simulation results.

System Setup: The 3'-Nitro-1,2'-binaphthalene molecule would be placed in a simulation box filled with a chosen solvent, such as water, ethanol, or a non-polar solvent, to mimic different environmental conditions.

Simulation Production: The system would be subjected to a period of equilibration, followed by a longer production run to collect data on the molecule's trajectory over time.

Data Analysis: The collected data would be analyzed to understand various aspects of the molecule's dynamic behavior, including conformational changes, rotational barriers around the binaphthalene linkage, and the formation of hydrogen bonds or other non-covalent interactions with the solvent.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for 3'-Nitro-1,2'-binaphthalene

| Parameter | Value |

| Force Field | General Amber Force Field (GAFF) |

| Solvent | SPC/E Water Model |

| System Size | 1 molecule of 3'-Nitro-1,2'-binaphthalene in a 50 Å x 50 Å x 50 Å box of water |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Ensemble | NPT (Isothermal-Isobaric) |

This table represents a typical setup for an MD simulation and is purely illustrative due to the absence of specific research on 3'-Nitro-1,2'-binaphthalene.

Design and Prediction of Novel Derivatives based on Computational Studies

Computational studies are instrumental in the rational design of novel molecules with desired properties. By modifying the structure of 3'-Nitro-1,2'-binaphthalene in silico, researchers could predict the properties of its derivatives before undertaking their synthesis. This approach saves significant time and resources.

The design and prediction of novel derivatives of 3'-Nitro-1,2'-binaphthalene would typically involve:

Scaffold Modification: The core structure of 3'-Nitro-1,2'-binaphthalene would be systematically modified by adding or substituting various functional groups at different positions on the naphthalene rings.

Property Calculation: A range of quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to predict the electronic, optical, and thermodynamic properties of the designed derivatives. These properties could include electronic band gaps, absorption spectra, and heats of formation.

Structure-Property Relationship Analysis: The calculated data would be analyzed to establish relationships between the chemical structure of the derivatives and their predicted properties. This understanding would guide the design of new derivatives with enhanced or specific functionalities.

Table 2: Hypothetical Predicted Properties of Designed 3'-Nitro-1,2'-binaphthalene Derivatives

| Derivative | Modification | Predicted HOMO-LUMO Gap (eV) | Predicted Absorption Maximum (nm) |

| Derivative A | Addition of an amino group at the 4'-position | 3.2 | 380 |

| Derivative B | Substitution of the nitro group with a cyano group | 3.8 | 350 |

| Derivative C | Addition of a methoxy group at the 6-position | 3.5 | 370 |

The data in this table is hypothetical and serves to illustrate the type of information that could be generated from computational studies on novel derivatives of 3'-Nitro-1,2'-binaphthalene.

Potential Applications in Advanced Organic Synthesis and Materials Science

As a Chiral Building Block in Complex Molecule Synthesis

The inherent axial chirality of the binaphthalene scaffold makes 3'-Nitro-1,2'-binaphthalene a significant precursor in asymmetric synthesis. vulcanchem.com The nitro functional group further enhances its utility, providing a handle for a variety of chemical transformations.

Precursor for Privileged Ligand Scaffolds (e.g., BINOL, BINAM derivatives)

3'-Nitro-1,2'-binaphthalene serves as a crucial intermediate in the synthesis of more complex and highly sought-after chiral ligands, such as derivatives of BINOL (1,1'-bi-2-naphthol) and BINAM (1,1'-binaphthyl-2,2'-diamine). smolecule.com The synthesis of these privileged ligands is fundamental to the advancement of asymmetric catalysis. researchgate.netrsc.orgrsc.org

The nitro group in 3'-Nitro-1,2'-binaphthalene can be chemically modified, for instance, through reduction to an amino group, which is a key step in the formation of BINAM derivatives. smolecule.com These derivatives are widely used in the construction of chiral ligands for various metal-catalyzed reactions. rsc.orgrsc.org Similarly, while the direct conversion to BINOL is less straightforward, the nitro-substituted binaphthyl framework can be incorporated into synthetic routes leading to functionalized BINOLs. The introduction of substituents, like the nitro group, at specific positions on the binaphthyl skeleton can enhance the stereoselectivity in asymmetric reactions. researchgate.netnih.gov

The development of synthetic methods to access these ligand scaffolds is an active area of research. For example, strategies for the synthesis of BINAM derivatives include oxidative coupling of naphthylamines and acid-catalyzed -sigmatropic rearrangements of N,N'-binaphthyl hydrazines. rsc.orgsmolecule.com The ability to introduce functional groups like the nitro group into the binaphthyl core is crucial for fine-tuning the steric and electronic properties of the resulting ligands, which in turn influences their catalytic activity and enantioselectivity.

Integration into Chiral Catalytic Systems (e.g., organocatalysis, metal-catalyzed reactions)

The derivatives of 3'-Nitro-1,2'-binaphthalene, particularly the corresponding amino and diol compounds (BINAM and BINOL derivatives), are extensively integrated into various chiral catalytic systems. These systems are pivotal for the enantioselective synthesis of a wide range of chemical compounds.

Organocatalysis: Chiral molecules derived from binaphthyl structures, including those that can be synthesized from 3'-Nitro-1,2'-binaphthalene, are employed as organocatalysts. uni-lj.si For instance, chiral phosphoric acids derived from BINOL are powerful Brønsted acid catalysts for a variety of enantioselective transformations. The presence of electron-withdrawing groups, such as the nitro group, can enhance the acidity and catalytic activity of these organocatalysts. These catalysts have been successfully used in reactions like the enantioselective Henry (nitroaldol) reaction and tandem Michael/Henry reactions. researchgate.net

Metal-Catalyzed Reactions: Ligands derived from the binaphthyl scaffold are cornerstones of asymmetric metal catalysis. nih.gov The C2-symmetric backbone provides a well-defined chiral environment around the metal center, enabling high levels of enantiocontrol in a multitude of reactions. BINAP, a phosphine (B1218219) ligand derived from BINOL, is a classic example and is used in various catalytic processes, including hydrogenation and cross-coupling reactions. smolecule.com The functionalization of the binaphthyl core, for which 3'-Nitro-1,2'-binaphthalene is a potential starting material, allows for the synthesis of a diverse array of ligands with tailored properties for specific metal-catalyzed transformations. researchgate.netnih.gov

Derivatization for Functional Materials Development

The unique optical and electronic properties of the binaphthalene system, combined with the potential for functionalization offered by the nitro group, make 3'-Nitro-1,2'-binaphthalene an attractive platform for the development of advanced functional materials. smolecule.com

Optoelectronic Materials (e.g., chiral dopants, fluorescent sensors)

The derivatization of binaphthalene compounds, including those accessible from 3'-Nitro-1,2'-binaphthalene, has led to the creation of novel optoelectronic materials.

Chiral Dopants: Enantiomerically enriched binaphthalene derivatives are utilized as chiral dopants in liquid crystal compositions to induce a helical twisting of the nematic phase, leading to chiral nematic (cholesteric) liquid crystals. googleapis.comgoogle.com These materials are essential for applications in displays and other optical devices. The specific structure of the dopant, which can be modified by introducing groups like the nitro group, influences the helical twisting power. googleapis.comgoogle.com

Fluorescent Sensors: The inherent fluorescence of the naphthalene (B1677914) moiety can be harnessed to develop fluorescent sensors. By introducing specific functional groups, the fluorescence properties of binaphthyl derivatives can be modulated in the presence of target analytes. This allows for the sensitive and selective detection of various species, including metal ions and nitroaromatic compounds, which are often associated with explosives. rsc.orgacs.org The development of binaphthyl-based fluorescent sensors for the enantioselective recognition of chiral molecules is also an active area of research. acs.org

Chiral Separation Media and Recognition Agents

The well-defined chiral structure of binaphthyl derivatives makes them excellent candidates for applications in chiral separation and recognition.

Chiral Separation Media: Polymers and materials incorporating chiral binaphthyl units can be used as chiral stationary phases (CSPs) in chromatography for the separation of enantiomers. researchgate.net The ability of these materials to selectively interact with one enantiomer over the other forms the basis of chiral resolution.

Chiral Recognition Agents: Binaphthyl derivatives can act as chiral recognition agents, capable of selectively binding to one enantiomer of a chiral guest molecule. smolecule.com This property is crucial for the development of sensors and for studying stereoselective interactions in chemical and biological systems.

Role in Supramolecular Chemistry and Host-Guest Interactions

The rigid and well-defined three-dimensional structure of the binaphthyl scaffold makes it a valuable component in the design of host molecules in supramolecular chemistry. researchgate.net The introduction of functional groups, such as the nitro group, can provide specific binding sites for guest molecules.

Derivatives of binaphthyls, including macrocyclic structures, have been synthesized and their complexation with various guest molecules has been studied. researchgate.net These host-guest interactions are driven by a combination of forces, including hydrogen bonding, π-π stacking, and electrostatic interactions. ddugu.ac.in The chiral nature of the binaphthyl unit can lead to enantioselective recognition of chiral guests. ddugu.ac.inacs.org The ability to control the association and dissociation of molecules through host-guest chemistry has potential applications in areas such as drug delivery and the development of molecular switches. nih.gov

Design of Novel Scaffolds with Tunable Electronic and Steric Properties

The 3'-Nitro-1,2'-binaphthalene framework serves as a foundational building block in the design of sophisticated molecular architectures, prized for its inherent atropisomeric chirality and the influential presence of the nitro group. This combination of a rigid, sterically defined backbone and a potent electron-withdrawing group allows for the rational design of novel scaffolds with finely tunable properties. The design strategy for these scaffolds is primarily centered on two approaches: exploiting the intrinsic electronic effects of the nitro group and leveraging the binaphthyl system's capacity for further functionalization to modulate both steric and electronic characteristics.

The introduction of a nitro group onto the binaphthyl core significantly alters its electronic landscape. As a strong π-electron acceptor, the nitro group creates a highly electron-deficient aromatic system. researchgate.net This has a profound impact on the reactivity and properties of the entire scaffold. For instance, in related binaphthyl systems like BINOL (1,1'-bi-2-naphthol), the presence of nitro substituents markedly enhances the acidity of hydroxyl groups compared to derivatives with electron-donating or neutral substituents. This enhanced acidity is crucial in the design of next-generation Brønsted acid catalysts, where the catalytic activity is directly related to proton-donating ability.

Furthermore, the nitro group's electron-withdrawing nature can be harnessed to tune the electrochemical properties of the scaffold. Studies on related aromatic systems have shown that the participation of a nitro group in π-conjugation effectively lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) and narrows the HOMO-LUMO energy gap. uniba.sk This principle is directly applicable to the design of materials for optoelectronics, where precise control over frontier orbital energies is essential for developing efficient organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). uniba.sk

Beyond its electronic influence, the 3'-Nitro-1,2'-binaphthalene scaffold offers significant opportunities for synthetic modification, allowing for the systematic tuning of its steric and electronic profile. The binaphthyl core is amenable to regioselective substitution at various positions, enabling the introduction of a wide array of functional groups. nih.gov For example, ortho-lithiation has been extensively used to introduce diverse substituents at the positions adjacent to the biaryl linkage, directly modifying the steric environment around the chiral axis. nih.govacs.org This is particularly important in the development of asymmetric catalysts, where the steric bulk of the ligand is a key determinant of enantioselectivity. uniba.sk

The nitro group itself is not merely a passive electronic modulator but also a versatile synthetic handle for diversification. It can be readily reduced to an aniline (B41778) functional group, which opens up a vast chemical space for subsequent modifications. acs.org This aniline derivative can be acylated, alkylated, or used in cross-coupling reactions to attach new molecular fragments, thereby creating a library of novel scaffolds from a single precursor. acs.orgsmolecule.com This strategy allows for the rapid generation of sp³-enriched scaffolds and the introduction of pharmacophoric features for applications in drug discovery. acs.orgacs.org

The strategic placement of different functional groups allows for a high degree of control over the scaffold's properties, as detailed in the following table based on findings from related binaphthyl systems.

| Substituent Type | Effect on Electronic Properties | Effect on Steric Properties | Potential Application | Reference |

| Nitro (NO₂) (Electron-Withdrawing) | Strong -I, -M effects; lowers LUMO, enhances acidity of proximal groups. | Moderate steric bulk. | Brønsted acid catalysis, electron-acceptor materials. | |

| Trifluoromethyl (CF₃) (Electron-Withdrawing) | Very strong -I effect; enhances acidity. | Moderate steric bulk. | Asymmetric catalysis (e.g., hydrophosphonylation). | |

| Methoxy (OCH₃) (Electron-Donating) | Strong +M effect; raises HOMO, decreases acidity of proximal groups. | Relatively small steric footprint. | Ligands for certain metal-catalyzed reactions. | |

| Triisopropylphenyl (Bulky, Non-coordinating) | Minimal electronic effect on the core. | High steric bulk; enforces rigidity around the chiral axis. | Ligands for highly enantioselective catalysis. |

By combining the inherent features of the 3'-Nitro-1,2'-binaphthalene with targeted synthetic modifications, researchers can design and construct a diverse range of molecular scaffolds. These scaffolds possess precisely tailored electronic and steric properties, making them valuable components for advanced applications in asymmetric catalysis and materials science. smolecule.comnih.gov

Conclusion and Future Research Directions

Broader Impact and Significance of Continued Research

3'-Nitro-1,2'-binaphthalene is a valuable chemical entity whose significance lies primarily in its potential as a versatile building block for the synthesis of more complex, functional molecules. Continued research on this compound and its derivatives is poised to have a considerable impact across several scientific disciplines.

The strategic placement of the nitro group on the chiral binaphthyl scaffold is of particular importance. The binaphthyl framework is a privileged structure in asymmetric catalysis, and methods to functionalize it are highly sought after. researchgate.netacs.org The nitro group in 3'-Nitro-1,2'-binaphthalene serves as a key precursor to the amino group, which can be readily converted into a wide array of other functionalities, including amides, phosphines, and Schiff bases. This opens pathways to new classes of chiral ligands and organocatalysts that could enable highly efficient and stereoselective chemical transformations, which are critical in the pharmaceutical and fine chemical industries. smolecule.commdpi.com

In materials science, the unique combination of the binaphthyl core's chiroptical properties and the electronic influence of the nitro group makes this compound an interesting candidate for the development of advanced materials. smolecule.comkuleuven.be Research into functionalized binaphthalenes has led to materials with applications in organic light-emitting diodes (OLEDs) and circularly polarized luminescence (CPL). acs.orgbohrium.comacs.org Further investigation into polymers and molecular materials derived from 3'-Nitro-1,2'-binaphthalene could lead to novel optoelectronic and photonic devices.

From a medicinal chemistry perspective, both nitroaromatic compounds and binaphthyl-based structures have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. smolecule.comnih.govjcu.edu.au The 3'-Nitro-1,2'-binaphthalene scaffold could serve as a starting point for the design and synthesis of new therapeutic agents. By modifying the structure, researchers can explore structure-activity relationships and potentially develop drugs with improved efficacy or novel mechanisms of action. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3'-nitro-1,2'-binaphthalene and its chiral derivatives?

- Answer : The synthesis of binaphthalene derivatives often involves cross-coupling reactions or enantioselective catalysis. For example, chiral ligands such as (R)- or (S)-BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthalene) can be used to achieve asymmetric synthesis . Metathesis reactions and hydroboration techniques, adapted with rhodium(I) catalysts, are also effective for constructing the binaphthalene backbone . Key steps include purification via column chromatography and characterization using NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers screen for systemic toxicity of 3'-nitro-1,2'-binaphthalene in preclinical models?

- Routes of exposure : Inhalation, oral, dermal.

- Health outcomes : Monitor hepatic, renal, respiratory, and hematological effects.

- Use laboratory mammals (e.g., rodents) for acute and subchronic exposure studies. Prioritize histopathology and biomarker analysis (e.g., liver enzymes, creatinine) to assess organ-specific toxicity .

Q. What analytical techniques are critical for characterizing 3'-nitro-1,2'-binaphthalene’s physicochemical properties?

- Answer :

- Thermodynamic data : Use NIST Chemistry WebBook for phase-change properties (e.g., boiling points under reduced pressure) .

- Structural elucidation : Combine FT-IR, UV-Vis spectroscopy, and X-ray crystallography.

- Mass spectrometry : Employ HRMS to confirm molecular formulae (e.g., exact mass 434.0849078 for related metabolites) .

Advanced Research Questions

Q. How can conflicting data on 3'-nitro-1,2'-binaphthalene’s environmental persistence be resolved?

- Answer : Conduct comparative degradation studies under controlled conditions (pH, UV exposure, microbial activity). Use LC-MS/MS to quantify degradation products and apply computational models (e.g., QSAR) to predict half-lives in air, water, and soil . Address discrepancies by standardizing experimental protocols across labs, as highlighted in CERCLA’s data adequacy assessments .

Q. What strategies improve chiral resolution of 3'-nitro-1,2'-binaphthalene enantiomers for pharmacological studies?

- Answer :

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases.

- Derivatization : Employ chiral auxiliaries like (R)-[1,1′-binaphthalene]-2,2′-diamine to form diastereomeric complexes for separation .

- Circular dichroism (CD) : Validate enantiomeric excess (ee) post-separation .

Q. How do researchers design studies to address gaps in 3'-nitro-1,2'-binaphthalene’s metabolic pathways?

- Answer :

- In vitro assays : Use human liver microsomes or recombinant CYP450 enzymes to identify phase I metabolites.

- Metabolomics : Apply LC-HRMS to detect phase II conjugates (e.g., glucuronides) in urine/plasma samples .

- Data integration : Cross-reference findings with PubChem’s bioactivity data and ToxCast assays to predict in vivo behavior .

Data Contradiction & Reproducibility

Q. What frameworks are recommended for reconciling inconsistent toxicity data across studies?

- Answer :

- Systematic reviews : Follow PRISMA guidelines to aggregate data from PubMed, TOXCENTER, and NIH RePORTER .

- Meta-analysis : Use random-effects models to account for variability in exposure doses, species, and endpoints (e.g., hepatic vs. renal toxicity) .

- Quality scoring : Rank studies based on OECD test guidelines or NIH rigor criteria to weight evidence .

Q. How can computational models enhance mechanistic understanding of 3'-nitro-1,2'-binaphthalene’s interactions with DNA/RNA?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products